3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide
Description
3,5-Dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide (CAS: 892692-48-7; molecular formula: C₂₁H₁₅Cl₂N₃O₃; molecular weight: 428.27) is a benzamide derivative featuring a dichloro-methoxy-substituted aromatic ring linked to an oxazolo[4,5-b]pyridine moiety via a phenyl group .
Properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c1-27-17-14(21)9-12(10-15(17)22)19(26)24-13-6-4-11(5-7-13)20-25-18-16(28-20)3-2-8-23-18/h2-10H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDMXHODZWEPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolo-Pyridinyl Intermediate: The oxazolo-pyridinyl moiety is synthesized through a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate.
Coupling with Benzamide: The carboxylic acid intermediate is then coupled with a benzamide derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts may be employed to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzamide core.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium carbonate and morpholine are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with oxazole and pyridine moieties exhibit notable anticancer properties. The structural characteristics of 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide suggest potential efficacy against various cancer cell lines. Studies have demonstrated that similar compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Enzyme Inhibition
This compound may also serve as a scaffold for the development of enzyme inhibitors. The presence of the oxazole ring is particularly relevant for targeting enzymes involved in metabolic pathways associated with cancer and other diseases. For instance, derivatives of oxazole have shown promise as inhibitors of kinases and proteases, which are critical in cancer progression .
Agricultural Applications
Pesticidal Properties
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or fungicide. Compounds with similar structures have been reported to exhibit activity against phytopathogenic microorganisms. This makes this compound a candidate for further studies aimed at developing effective agricultural chemicals .
Material Science
Photophysical Properties
Research into related compounds has indicated that they possess interesting photophysical properties that could be harnessed for material science applications. The incorporation of the oxazole and pyridine rings may enhance the optical properties of materials used in electronic devices or sensors . The potential for developing organic light-emitting diodes (OLEDs) or photovoltaic materials is an area worth exploring.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with structurally related benzamides and oxazolo[4,5-b]pyridine derivatives to highlight key differences in substituents, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 3,5-dichloro-4-methoxy substitution in the target compound increases molecular weight and lipophilicity compared to the 3,4-dichloro analog . This substitution pattern may enhance membrane permeability and target binding in hydrophobic pockets .
Bioactivity Relevance: Quantitative structure-activity relationship (QSAR) models for 3-(oxazolo[4,5-b]pyridin-2-yl)anilides indicate that electron-withdrawing groups (e.g., chloro, methoxy) on the benzamide ring improve bioactivity against parasitic targets like Trypanosoma brucei . The target compound’s dichloro-methoxy groups align with these findings. The oxazolo-pyridine core is essential for π-π interactions with enzyme active sites, as demonstrated in analogs with IC₅₀ values < 1 µM in kinase assays .
Biological Activity
3,5-Dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes dichloro and methoxy functional groups along with an oxazolo-pyridinyl moiety attached to a benzamide core. Its molecular formula is , with a molecular weight of 414.24 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazolo-Pyridinyl Intermediate : This is achieved through a Diels–Alder reaction involving a key intermediate and benzyl 1,2,3-triazine-5-carboxylate.
- Coupling with Benzamide : The resulting carboxylic acid intermediate is coupled with a benzamide derivative under controlled conditions .
The biological activity of this compound involves its interaction with specific molecular targets in biological systems. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological responses, including:
- Inhibition of Enzymes : Particularly those involved in cancer cell proliferation.
- Antimicrobial Activity : Potentially inhibiting microbial growth.
- Anti-inflammatory Effects : Modulating inflammatory pathways .
Anticancer Potential
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms include:
- Targeting Specific Enzymes : Such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell survival and proliferation.
- Interference with Growth Factors : Inhibiting pathways that contribute to tumor growth .
Other Biological Activities
The compound also shows promise in other areas of pharmacology:
- Antimicrobial Properties : Effective against various pathogens.
- Anti-inflammatory Effects : Reducing inflammation through modulation of immune responses .
Case Studies
Several studies have explored the biological activity of similar compounds:
- In Vitro Studies : Demonstrated that derivatives of the oxadiazole scaffold have high cytotoxicity against various cancer cell lines.
- Molecular Docking Studies : Indicated strong binding affinities to target enzymes involved in cancer progression .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dichloro, Methoxy, Oxazolo-Pyridinyl | Anticancer, Antimicrobial |
| N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide | Thiazole and Indole Moieties | Anticancer |
| N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | Thiazole and Pyrrolidine | Anticancer |
Q & A
Basic: What are the critical steps in synthesizing 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide?
The synthesis typically involves multi-step routes:
- Oxazolo[4,5-b]pyridine ring formation : Cyclization of precursors (e.g., 2-amino-3-hydroxypyridine derivatives) under acid-catalyzed conditions (e.g., HClO₄/SiO₂ nanoparticles in methanol) to form the heterocyclic core .
- Benzamide coupling : Reaction of the oxazolo intermediate with a substituted benzoyl chloride or activated ester under nucleophilic acyl substitution conditions .
- Functional group modifications : Chlorination and methoxylation steps to introduce substituents at specific positions .
Key intermediates include the oxazolo[4,5-b]pyridine precursor and activated benzamide derivatives.
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies protons on the benzamide (δ 7.2–8.1 ppm) and oxazolo[4,5-b]pyridine (δ 8.3–9.0 ppm) moieties, with splitting patterns confirming substitution .
- ¹³C NMR verifies carbonyl groups (δ ~165 ppm) and quaternary carbons in the heterocyclic ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 459.03 for C₂₁H₁₅Cl₂N₃O₃) .
- Infrared Spectroscopy (IR) : Detects C=O stretches (~1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Advanced: How do structural modifications to the oxazolo[4,5-b]pyridine subunit impact biological activity?
- Substituent effects :
- Case study : Replacement of oxazolo with thiazolo[5,4-b]pyridine in analogs reduces anticancer activity, highlighting the importance of the oxygen atom in the heterocycle for target interaction .
Advanced: What experimental strategies address low yields during the cyclization step of oxazolo[4,5-b]pyridine synthesis?
- Catalyst optimization : Silica-supported HClO₄ (5 mol%) improves cyclization efficiency by providing Brønsted acidity while minimizing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol .
- Temperature control : Reflux conditions (80–90°C) balance reaction progress and thermal stability of intermediates .
Contradictions in yield data (e.g., 46–64% in similar syntheses) often arise from variations in precursor purity or catalyst activation .
Advanced: How can researchers validate target engagement in cellular assays for this compound?
- Competitive binding assays : Use fluorescent probes (e.g., ATP analogs) to measure displacement in kinase inhibition studies .
- Western blotting : Monitor phosphorylation levels of downstream targets (e.g., ERK1/2 for MAPK pathway inhibition) .
- Crystallography : Co-crystallization with recombinant enzymes (e.g., PI3Kγ) to confirm binding mode and key interactions (e.g., hydrogen bonding with pyridine N) .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
- Molecular dynamics (MD) simulations : Assess LogP (~3.2) and membrane permeability using lipid bilayer models .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict metabolic stability (e.g., susceptibility to CYP450 oxidation) .
- ADMET profiling : Tools like SwissADME estimate bioavailability (∼65%) and plasma protein binding (>90%) based on structural descriptors .
Advanced: How do solvent polarity and pH affect the stability of this compound in biological assays?
- Aqueous stability : Hydrolysis of the methoxy group occurs at pH > 8, requiring buffered solutions (pH 6–7.4) for cell-based studies .
- DMSO stock solutions : Concentrations >10% induce precipitation; dilute to <0.1% in assay media .
- Light sensitivity : The dichloro-substituted benzamide degrades under UV light; use amber vials for storage .
Advanced: What structural analogs are used to investigate structure-activity relationships (SAR) for this compound?
Advanced: What are the common pitfalls in interpreting cytotoxicity data for this compound?
- Off-target effects : High concentrations (>10 µM) may inhibit unrelated kinases; use isoform-selective inhibitors as controls .
- Redox interference : The nitro group in analogs can generate reactive oxygen species (ROS), confounding apoptosis assays .
- Metabolic conversion : Hepatic microsome assays reveal rapid demethylation of the methoxy group, altering activity .
Advanced: How can researchers reconcile discrepancies in reported IC₅₀ values across studies?
- Assay standardization : Use ATP concentration-matched kinase assays to avoid Km variability .
- Purity validation : HPLC-MS (≥95% purity) ensures batch consistency; impurities >2% skew dose-response curves .
- Cell line specificity : Differences in transporter expression (e.g., ABCB1) affect intracellular drug accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
